molecular formula C12H13FN2O B8437544 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)ethanol

2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)ethanol

Cat. No. B8437544
M. Wt: 220.24 g/mol
InChI Key: RSMMMPXCHRZEEY-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

A solution of diisobutylaluminium hydride in dichloromethane (1M, 35 mL) was added dropwise to a stirred solution of methyl 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetate [Example 13, Step ii)] (3.36 g) in dichloromethane (15 mL) keeping temp of reaction mixture at gentle reflux. The mixture was stirred for 15 min. and carefully quenched by dropwise addition of MeOH (3 mL). The mixture was poured onto 2M HCl (100 mL) and extracted with a mixture DCM/MeOH (9:1, 5×50 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)ethanol (2.2 g) that was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ 7.86 (s, 1H), 7.78 (s, 1H), 7.39 (d, J=7.3 Hz, 1H), 7.09-7.02 (m, 2H), 3.97 (s, 3H), 3.88 (t, J=6.5 Hz, 2H), 2.87 (t, J=6.4 Hz, 2H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](OC)=[O:20])=[CH:14][C:13]=1[C:23]1[CH:24]=[N:25][N:26]([CH3:28])[CH:27]=1>ClCCl>[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][OH:20])=[CH:14][C:13]=1[C:23]1[CH:24]=[N:25][N:26]([CH3:28])[CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
methyl 2-(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC(=O)OC)C=1C=NN(C1)C
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temp of reaction mixture at gentle reflux
CUSTOM
Type
CUSTOM
Details
carefully quenched by dropwise addition of MeOH (3 mL)
ADDITION
Type
ADDITION
Details
The mixture was poured onto 2M HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture DCM/MeOH (9:1, 5×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCO)C=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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